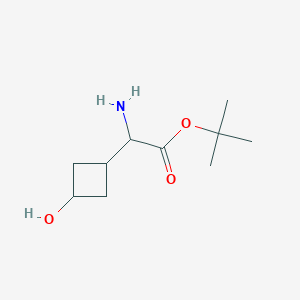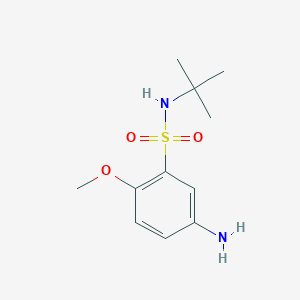![molecular formula C8H21N3 B13936291 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- is a chemical compound with the molecular formula C8H20N2. It is a derivative of propanediamine, characterized by the presence of methyl and methylamino groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediamine with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- often involves continuous flow processes. These processes utilize fixed-bed reactors where the reactants are passed over a catalyst bed at specific temperatures and pressures. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.
Applications De Recherche Scientifique
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding can inhibit or enhance the function of the target molecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Another derivative of propanediamine with similar chemical properties.
1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-: A related compound with additional methylamino groups.
Uniqueness
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- is unique due to its specific arrangement of methyl and methylamino groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C8H21N3 |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
1-N,2-dimethyl-1-N-[2-(methylamino)ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-8(2,9)7-11(4)6-5-10-3/h10H,5-7,9H2,1-4H3 |
Clé InChI |
HESHGPKESBBDDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)CCNC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



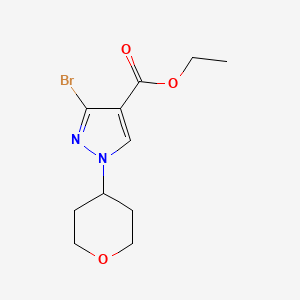


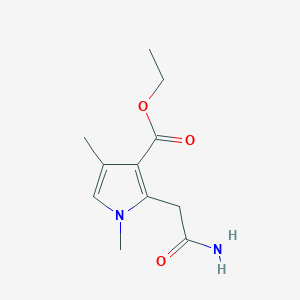
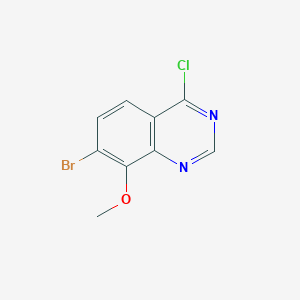
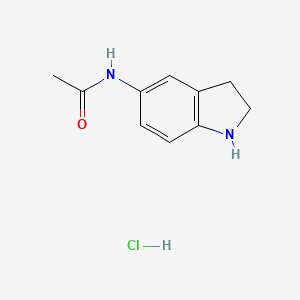
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)

![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
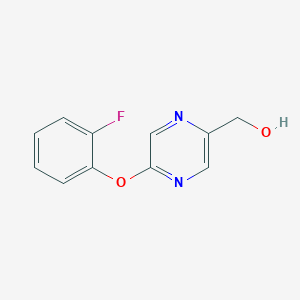
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
